molecular formula C23H28N2OS B414567 3-(Cyclopentylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 286000-44-0

3-(Cyclopentylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No.: B414567
CAS No.: 286000-44-0
M. Wt: 380.5g/mol
InChI Key: OAHYWVXRCNQVPS-UHFFFAOYSA-N
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Description

3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with p-methoxyphenyl isothiocyanate, leading to the formation of the thioureido derivative . This intermediate is then subjected to cyclization under acidic conditions to yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Alkyl halides and a base such as sodium hydride.

    Acylation: Acid chlorides and a base such as pyridine.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. For instance, some derivatives have been found to inhibit certain enzymes involved in cancer cell proliferation . The compound may also induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(cyclopentylmethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

286000-44-0

Molecular Formula

C23H28N2OS

Molecular Weight

380.5g/mol

IUPAC Name

3-(cyclopentylmethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C23H28N2OS/c26-21-19-20(24-22(27)25(21)15-16-8-2-3-9-16)18-11-5-4-10-17(18)14-23(19)12-6-1-7-13-23/h4-5,10-11,16H,1-3,6-9,12-15H2,(H,24,27)

InChI Key

OAHYWVXRCNQVPS-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5CCCC5

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5CCCC5

Origin of Product

United States

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